2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide

Lipophilicity optimization Drug-likeness Thiazole-urea SAR

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide (CAS 921475-60-7, molecular formula C₁₆H₁₉ClN₄O₂S, MW 366.9 g/mol) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class. Structurally, it features a 4-chlorophenyl urea motif fused to a thiazole core and substituted at the 4-position with an N,N-diethylacetamide side chain.

Molecular Formula C16H19ClN4O2S
Molecular Weight 366.86
CAS No. 921475-60-7
Cat. No. B2704340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide
CAS921475-60-7
Molecular FormulaC16H19ClN4O2S
Molecular Weight366.86
Structural Identifiers
SMILESCCN(CC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H19ClN4O2S/c1-3-21(4-2)14(22)9-13-10-24-16(19-13)20-15(23)18-12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H2,18,19,20,23)
InChIKeyZEWZRVNBLMCTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide (CAS 921475-60-7): Compound Profile & Research Sourcing Guide


2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide (CAS 921475-60-7, molecular formula C₁₆H₁₉ClN₄O₂S, MW 366.9 g/mol) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class [1]. Structurally, it features a 4-chlorophenyl urea motif fused to a thiazole core and substituted at the 4-position with an N,N-diethylacetamide side chain [1]. The compound is intellectually situated within the Pharmacia & Upjohn patent estate, which claims 2-ureido-1,3-thiazole derivatives as cyclin-dependent kinase (CDK) inhibitors with therapeutic utility in oncology, neurodegenerative disorders, and cell proliferative diseases [2]. This compound represents a specific N,N-diethyl amide embodiment within that broader scaffold space.

Probe identity: Defined N,N-diethylacetamide side chain on 2-ureido-1,3-thiazole core; not a generic analog.
Scaffold context: Patent-reported 2-ureido-thiazole class with predicted CDK/cyclin kinase pathway engagement.
Use context: Suited as a reference probe for amide SAR studies and kinase selectivity profiling; requires confirmatory CDK panel validation.

Why 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide Cannot Be Replaced by a Generic Thiazole-Urea Analog


Within the 2-ureido-thiazole pharmacophore, CDK/cyclin kinase inhibitory potency and selectivity are exquisitely sensitive to substituent variations—particularly at the thiazole 4-position and the terminal urea nitrogen [1]. The patent literature explicitly demonstrates that alterations to the amide substituent (e.g., changing from diethyl to dipropyl or mono-propyl) can shift antiproliferative IC₅₀ values by orders of magnitude across the same cell lines [2]. Consequently, substituting CAS 921475-60-7 with a close structural analog—even one sharing the identical 4-chlorophenyl-ureido-thiazole core—without confirmatory side-by-side biological validation (MTT/XTT cytotoxicity, CDK panel profiling, or kinome selectivity screening) introduces unacceptable experimental risk. Variations in LogP, H-bond acceptor count, and rotatable bond count among analogs directly impact both biochemical target engagement and cellular permeability, making procurement decisions without explicit specification of the N,N-diethylamide form scientifically unsound [1].

Amide substituent changes may shift CDK target engagement and selectivity profile; diethyl, dipropyl, and propyl analogs cannot be assumed interchangeable without side-by-side biological validation.
Physicochemical property differences (LogP, H-bond donor count) alter cell permeability and drug-likeness parameters; analog selection directly impacts cell-based assay endpoints.
Sulfonamide-bridged analogs (e.g., CAS 376638-65-2) redirect target class from CDK to 11β-HSD1; scaffold mismatch introduces target-family context that may invalidate project direction.

Head-to-Head Quantitative Differentiation: 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide vs. Closest Analogs


Amide Substituent LogP Tuning: Diethyl vs. Dipropyl vs. Propyl Analogs

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide (CAS 921475-60-7) exhibits a computed XLogP3-AA of 2.6, positioning it within the optimal lipophilicity range (LogP 1–3) typically associated with favorable oral bioavailability and cellular permeability [1]. In contrast, the N,N-dipropyl analog (CAS 921469-67-2, C₁₈H₂₃ClN₄O₂S, MW 394.9 g/mol) has an increased carbon count and is expected to have a LogP >3.0, which may reduce aqueous solubility and increase non-specific protein binding . The N-propyl analog (CAS 923164-98-1, C₁₅H₁₇ClN₄O₂S, MW 352.8 g/mol) possesses a lower LogP and an additional H-bond donor, which can alter target-binding kinetics .

Amide Substituent LogP
Class-level
XLogP3-AA = 2.6 (MW 366.9)
vs. dipropyl analog est. >3.0 (Δ ≥ +0.4)
vs. propyl analog est. ~1.8–2.2 (Δ ≈ 0.4–0.8 lower)
LogP shift may alter cell-based permeability endpoint independent of target engagement.
Computed XLogP3 values; no experimental LogD data available.
Lipophilicity optimization Drug-likeness Thiazole-urea SAR

Molecular Weight & H-Bond Donor Differentiation for Permeability Screening Panels

The target compound (MW 366.9; H-bond donors = 2; H-bond acceptors = 4; rotatable bonds = 6) complies with all four Lipinski Rule-of-Five criteria [1]. The N-propyl analog (CAS 923164-98-1) introduces a third H-bond donor (secondary amide N–H), which has been empirically associated with reduced passive transcellular permeability in Caco-2 monolayer assays for structurally related thiazole-urea series [2]. The dipropyl analog (MW 394.9) adds 28 Da of molecular weight, potentially reducing passive diffusion rates.

Ro5 & Permeability Profile
Class-level
Target: MW 366.9, HBD 2, all Rule-of-Five criteria satisfied.
N-Propyl analog: HBD 3; Caco-2 permeability may decrease ~2–5× per additional HBD in thiazole-urea series.
HBD variation may alter permeability assay endpoint and lead to false-negative drug-likeness interpretation.
Class-level SAR; confirmatory PAMPA/Caco-2 data required.
Parallel artificial membrane permeability assay (PAMPA) Caco-2 permeability Rule-of-five compliance

Patent-Scaffold Lineage: CDK/Cyclin Kinase Inhibitory Activity of 2-Ureido-Thiazoles

The Pharmacia & Upjohn patent (US20040157827A1) establishes that 2-ureido-1,3-thiazole derivatives bearing aryl urea substituents at the 2-position and carboxamide functionality at the 4-position possess CDK/cyclin kinase inhibitory activity [1]. The patent explicitly encompasses compounds where the 4-position substituent is a substituted acetamide, including N,N-dialkyl variants. This provides a validated mechanistic hypothesis for target compound procurement: CAS 921475-60-7 is structurally situated to engage the ATP-binding pocket of CDKs (CDK1, CDK2, CDK4, CDK5) as demonstrated for close congeners in the same patent family [1]. In contrast, 2-aminothiazole-4-acetamide derivatives lacking the urea bridge (e.g., CAS 376638-65-2) target entirely distinct protein families such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1, IC₅₀ = 28.4 nM) rather than CDKs [2], illustrating that the urea moiety determines target-family selectivity.

Target-Family Engagement
Class-level
Urea bridge (target): predicted CDK1/2/4/5 inhibitory activity per patent claims; no public IC₅₀.
Sulfonamide analog (CAS 376638-65-2): 11β-HSD1 IC₅₀ = 28.4 nM; no CDK activity reported.
Scaffold mismatch may redirect target-family context, wasting screening resources if CDK engagement is intended.
CDK activity inferred from US20040157827A1; independent validation advised.
CDK inhibition Cyclin-dependent kinase Oncology target engagement

Anticancer Cell-Line Potency Benchmarks for Closest Ureido-Thiazole Congeners

Although no public MTT/XTT cytotoxicity data exist specifically for CAS 921475-60-7, the structurally closest congener with publicly available activity data—2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide—reportedly exhibits IC₅₀ values in the 5–15 µM range across multiple cancer cell lines . The acetic acid congener (lacking the amide side chain) shows IC₅₀ = 12 µM against HeLa and 15 µM against MCF-7 . These data establish that the 4-chlorophenyl-ureido-thiazole core confers low-micromolar antiproliferative potency. The N,N-diethylamide side chain in CAS 921475-60-7 is predicted to modulate this baseline potency through altered cellular permeability compared to the cycloheptyl or free acid variants.

Antiproliferative Benchmarks
Cross-study comparable
No direct MTT/XTT data for CAS 921475-60-7. Closest congener (N-cycloheptyl) reports IC₅₀ = 5–15 µM across multiple cancer cell lines; acetic acid congener IC₅₀ = 12 µM (HeLa), 15 µM (MCF-7).
Class-level potency floor supports purity and structural identity QC review; batches with IC₅₀ >50 µM may indicate quality issues.
Cross-study comparison; not head-to-head. Vendor-specific data to verify.
Antiproliferative activity MTT assay Cancer cell line panel

Rotatable Bond Count & Molecular Flexibility: Impact on Target-Binding Entropy

The target compound possesses 6 rotatable bonds, providing an intermediate degree of conformational flexibility [1]. The N,N-dipropyl analog contains 8 rotatable bonds (two additional methylene rotors), increasing the conformational entropy penalty upon target binding by an estimated 0.8–1.2 kcal/mol per additional rotor [2]. Conversely, the N-propyl analog has 5 rotatable bonds but introduces entropic restriction from an additional H-bond donor. In kinase inhibitor design, rotatable bond count correlates inversely with ligand efficiency: each additional rotor typically reduces binding affinity by approximately 0.5–1.0 kcal/mol in the absence of compensatory interactions [2].

Rotatable Bond Count
Class-level
Target: 6 rotatable bonds
Dipropyl analog: 8 (ΔΔG ~+1.0–2.4 kcal/mol entropic penalty). Propyl analog: 5 (1 fewer rotor, gains 1 HBD).
Moderate flexibility may support balanced binding-site adaptability vs. entropic penalty; supports hit-to-lead SAR review.
Entropy estimates from Veber et al. (2002); computational prediction only.
Conformational entropy Molecular docking Kinase selectivity profiling

Recommended Research Applications for 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide Based on Evidence Profile


CDK-Focused Kinase Inhibitor Screening & Hit Validation

Procure CAS 921475-60-7 as a defined chemical probe for cyclin-dependent kinase (CDK1/2/4/5) biochemical and cell-based assays, consistent with the patent-claimed mechanism of the 2-ureido-thiazole scaffold established by Pharmacia & Upjohn [1]. Its intermediate LogP (2.6) and favorable Ro5 compliance support reliable solubility in standard kinase assay buffers (≤1% DMSO). When ordering, specify >95% purity by HPLC-UV at 254 nm and request a Certificate of Analysis including ¹H NMR and LCMS confirmation to exclude contamination with the N-propyl or dipropyl amide analogs that could confound kinase selectivity profiling [2].

Structure-Activity Relationship (SAR) Studies on Amide Side-Chain Modulation

Use CAS 921475-60-7 as the reference compound (R = N,N-diethyl) in a congeneric SAR series that systematically varies the amide substituent (ethyl, propyl, dipropyl, cycloheptyl, free acid) while holding the 4-chlorophenyl-ureido-thiazole pharmacophore constant [1]. Its 6 rotatable bonds and 2 H-bond donors provide a balanced reference point for assessing the impact of side-chain modifications on antiproliferative IC₅₀ shifts. Request the compound from vendors who can also supply the N-propyl analog (CAS 923164-98-1) and dipropyl analog (CAS 921469-67-2) as matched-pair comparators to minimize inter-vendor purity variability [2].

Cellular Permeability & Drug-Likeness Benchmarking Panels

Deploy CAS 921475-60-7 as a tool compound in PAMPA or Caco-2 permeability screening panels, where its XLogP3 of 2.6, MW of 366.9, and 2 H-bond donors place it at the center of the drug-like chemical space [1]. Its intermediate properties enable calibration of permeability assays against highly permeable (LogP >4, low HBD) and poorly permeable (LogP <1, high HBD) reference standards. Confirm the compound's identity by InChIKey (ZEWZRVNBLMCTSD-UHFFFAOYSA-N) upon receipt to ensure the exact diethylamide form has been supplied, as the propyl analog (additional H-bond donor) would systematically underestimate permeability if inadvertently substituted [2].

Application
Selection Property
Validation Focus
CDK pathway inhibition screening
Patent-claimed 2-ureido-thiazole scaffold with predicted CDK1/2/4/5 engagement
CDK panel profiling; purity verification by HPLC/LCMS to exclude amide analog contamination
Amide side-chain SAR reference compound
Defined N,N-diethylamide probe with balanced lipophilicity and moderate flexibility
Matched-pair comparison with propyl/dipropyl analogs; potency shift interpretation
Cellular permeability benchmarking
Drug-like physicochemical profile: intermediate lipophilicity and Rule-of-Five compliance
PAMPA/Caco-2 assay calibration; correlation with LogP and HBD differences
Quote Request

Request a Quote for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-diethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.